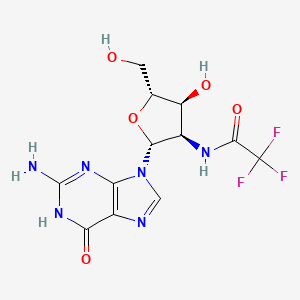

2'-TFA-NH-dG

Description

Contextualizing 2'-TFA-NH-dG within the Landscape of DNA Adduct Research

DNA is constantly under assault from both endogenous and environmental agents that can chemically alter its structure. nih.gov A DNA adduct is formed when a chemical compound covalently binds to DNA, creating a lesion that can disrupt normal cellular processes like replication and transcription. nih.govwikipedia.orglabster.com If left unrepaired, these adducts can lead to mutations, initiating the process of carcinogenesis. nih.govnih.govwikipedia.orgcdc.gov DNA adducts are therefore considered critical biomarkers for assessing exposure to carcinogens. wikipedia.orgyoutube.com

The study of DNA adducts often involves the synthesis of oligonucleotides containing a specific, defined chemical lesion. This allows researchers to investigate the precise biological consequences of the adduct, such as its effects on DNA polymerase fidelity or its recognition by DNA repair enzymes. The compound this compound is a protected precursor to 2'-amino-2'-deoxyguanosine (B150660). While not a naturally occurring DNA adduct itself, the 2'-amino group it provides can serve as a mimic for certain types of DNA damage or as a versatile chemical handle for attaching other molecules. Therefore, this compound is a crucial reagent for synthesizing model DNA strands to study the broader implications of base and sugar modifications in a context relevant to DNA adduct research.

Historical Development of Research into Guanine (B1146940) Adducts and Related Structures

Research into DNA damage has historically focused heavily on the guanine nucleobase. The N7 and O6 positions of guanine are highly nucleophilic and are frequent targets for alkylating agents and other electrophilic carcinogens. nih.gov The formation of adducts at these sites can disrupt the Watson-Crick hydrogen bonding, leading to mispairing during DNA replication and characteristic G-to-A transition mutations. nih.gov Seminal work on carcinogens like aflatoxin B1 and benzo[a]pyrene revealed their propensity to form bulky adducts with guanine, providing a direct link between chemical exposure and the molecular mechanisms of cancer. nih.govcdc.gov This foundational research established the paradigm that understanding the chemistry of carcinogen-DNA interactions is essential for cancer prevention and risk assessment. The ability to synthesize oligonucleotides with specific guanine modifications has been instrumental in advancing this field, allowing for detailed structural and functional studies of these lesions.

Significance of Studying Novel Deoxyribonucleoside Modifications in Molecular Biology

The creation and study of novel deoxyribonucleoside modifications are of profound importance for both basic research and biotechnology. nih.gov Synthetically modified nucleosides are central to the development of antisense oligonucleotides and siRNA therapies, which aim to silence disease-causing genes. biosyn.comnih.gov Modifications are incorporated to increase drug stability, enhance cellular uptake, and improve binding affinity to the target mRNA. biosyn.com

Furthermore, modified nucleosides are essential for generating aptamers—short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind specific targets like proteins or small molecules with high affinity and specificity. nih.govub.edusmw.chnih.gov Aptamers containing modifications such as 2'-amino groups often exhibit enhanced resistance to degradation by cellular nucleases, making them more robust for diagnostic and therapeutic applications. genelink.comnih.gov By providing access to 2'-amino-2'-deoxyguanosine, this compound contributes directly to the development of these powerful molecular tools. researchgate.net The study of these novel modifications continually expands the functional repertoire of nucleic acids, paving the way for new innovations in medicine and biotechnology. nih.govnvchemcz.net

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4S,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N6O5/c13-12(14,15)10(25)18-4-6(23)3(1-22)26-9(4)21-2-17-5-7(21)19-11(16)20-8(5)24/h2-4,6,9,22-23H,1H2,(H,18,25)(H3,16,19,20,24)/t3-,4-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVVZCNIKDWTEY-DXTOWSMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301222569 | |

| Record name | 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144089-98-5 | |

| Record name | 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144089-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of 2 Tfa Nh Dg Formation

Elucidation of Precursor Molecules and Reaction Intermediates

The primary precursor for the synthesis of 2'-TFA-NH-dG is deoxyguanosine (dG) . The formation of the 2'-trifluoroacetylamino group involves a multi-step chemical process that first introduces an amino group at the 2' position of the deoxyribose sugar and subsequently acylates this amino group.

The key transformation involves converting the 2'-hydroxyl group (-OH) of deoxyguanosine into a 2'-amino group (-NH₂). This is typically achieved through a sequence of reactions:

Activation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is first converted into a good leaving group. Common methods include tosylation or triflation, reacting deoxyguanosine (often with protected base and 5'-hydroxyl groups) with reagents like p-toluenesulfonyl chloride (TsCl) or trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of a base. For instance, the formation of a 2'-O-triflate deoxyguanosine derivative serves as a reactive intermediate researchgate.net.

Nucleophilic Substitution: The activated 2'-position undergoes nucleophilic substitution. A common strategy involves reacting the 2'-O-activated deoxyguanosine with an azide (B81097) source, such as sodium azide (NaN₃), in a suitable solvent. This SN2 displacement reaction yields a 2'-azido-2'-deoxyguanosine intermediate jst.go.jp.

Reduction to the Amine: The 2'-azido group is then reduced to the primary amine. Catalytic hydrogenation using Raney nickel is a well-established method for this transformation, yielding 2'-amino-2'-deoxyguanosine (B150660) jst.go.jp. Alternatively, other reducing agents or direct amination strategies might be employed.

Therefore, key intermediates in the formation pathway include activated deoxyguanosine derivatives (e.g., 2'-O-triflate deoxyguanosine) and 2'-azido-2'-deoxyguanosine, culminating in the formation of 2'-amino-2'-deoxyguanosine, which is the direct precursor for the final trifluoroacetylation step.

Chemical Mechanisms Governing the Formation of the Trifluoroacetylamino Moiety at the 2'-Position of Deoxyguanosine

The final step in the synthesis of this compound involves the trifluoroacetylation of the 2'-amino group of 2'-amino-2'-deoxyguanosine. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The primary amine (2'-amino-2'-deoxyguanosine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of a trifluoroacetylating agent. Common reagents for this purpose include:

Trifluoroacetic anhydride ((CF₃CO)₂O): This is a widely used and reactive acylating agent.

Trifluoroacetyl chloride (CF₃COCl): Another effective reagent for introducing the trifluoroacetyl group.

The general reaction mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2'-amino group attacks the carbonyl carbon of the trifluoroacetylating agent.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, expelling a leaving group (trifluoroacetate anion from trifluoroacetic anhydride, or chloride anion from trifluoroacetyl chloride).

Proton Transfer: A proton is typically abstracted from the newly formed amide nitrogen, often by a base present in the reaction mixture (such as pyridine (B92270) or triethylamine), to yield the neutral trifluoroacetylated product and regenerate the base or form an acid byproduct.

Influence of Environmental Factors on Formation Kinetics in In Vitro Systems

The efficiency and rate of the chemical synthesis of this compound are significantly influenced by various environmental factors when conducted in vitro:

Solvents: The choice of solvent is crucial for dissolving reactants and facilitating the reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly employed for trifluoroacetylation reactions benchchem.com. These solvents help stabilize charged intermediates and ensure good solubility of the nucleoside derivatives.

pH: The pH of the reaction medium plays a critical role, particularly for the trifluoroacetylation step. The amino group must be deprotonated to act as an effective nucleophile. Therefore, a slightly basic environment, often maintained by adding a tertiary amine base (e.g., triethylamine, pyridine), is typically used to neutralize the acidic byproducts (like trifluoroacetic acid) and ensure the amine remains nucleophilic benchchem.comacs.orgacs.orgnih.govnih.govgoogle.com. However, excessively alkaline conditions could lead to hydrolysis of the trifluoroacetylating agent or potential degradation of the nucleoside product.

Temperature: Reaction kinetics are temperature-dependent. Higher temperatures generally increase reaction rates by providing more kinetic energy for collisions and overcoming activation barriers. However, elevated temperatures can also promote undesired side reactions, such as hydrolysis of sensitive functional groups, degradation of the nucleoside backbone, or epimerization. Therefore, optimal temperatures are determined through experimental screening.

Concentration of Reactants: The concentrations of deoxyguanosine derivatives, trifluoroacetylating agents, and bases influence the reaction rate according to fundamental chemical kinetics principles. Higher concentrations generally lead to faster reaction rates, up to a point where solubility or other factors become limiting.

Investigation of Enzymatic or Cellular Systems Potentially Involved in this compound Generation

Direct evidence for the enzymatic or cellular generation of this compound within biological systems is not prominently reported in the scientific literature. The synthesis of 2'-amino-2'-deoxyguanosine and its subsequent modifications are primarily described as chemical synthesis procedures researchgate.netjst.go.jpnih.gov.

While cells possess sophisticated mechanisms for modifying RNA and DNA, involving a wide array of enzymes that catalyze methylation, hydroxylation, and other alterations for regulatory or repair purposes nih.govmdpi.comasm.orgtandfonline.combiorxiv.orgnih.gov, the specific enzymatic trifluoroacetylation of an amino group on the deoxyribose sugar is not a commonly recognized endogenous cellular process. Such modifications are typically associated with synthetic chemistry rather than natural metabolic pathways. Consequently, this compound is most likely a synthetically derived compound used in research, rather than a naturally occurring DNA adduct or metabolite formed through endogenous enzymatic pathways.

Comparative Analysis of Formation Pathways with Other N-Substituted Guanine (B1146940) Adducts

The formation pathway of this compound is mechanistically distinct from that of many common N-substituted guanine adducts, which are typically formed by direct reaction with electrophilic carcinogens or mutagens.

Guanine Base Adducts: Guanine adducts, such as N7-methylguanine or C8-arylamino guanine, are formed by electrophilic attack directly on the guanine base. These adducts arise from the interaction of DNA with reactive species generated from external agents like alkylating agents or aromatic amines nih.govcarnegiescience.eduresearchgate.netnih.govnih.govpsu.eduacs.orgmdpi.com.

N7-Guanine Adducts: These are frequently formed by alkylating agents (e.g., methyl methanesulfonate, nitrosoureas) through SN1 or SN2 mechanisms, targeting the highly nucleophilic N7 position of guanine nih.govpsu.edu. These adducts can be unstable and prone to depurination.

C8-Guanine Adducts: Commonly arise from aromatic amines and heterocyclic amines, involving arylamination at the C8 position. The formation mechanisms often involve complex pathways, potentially including initial N7 attack followed by rearrangement acs.orgnih.gov.

Mechanistic Differences: The formation of this compound involves a deliberate, multi-step chemical synthesis. It begins with the modification of the deoxyribose sugar moiety (conversion of 2'-OH to 2'-NH₂) and is followed by the functionalization of this newly introduced amino group. This contrasts with base adducts, which are typically formed by the direct reaction of a DNA base with a genotoxic agent. The chemical synthesis route for this compound allows for precise control over the modification site and type, unlike adducts formed from direct exposure to reactive chemicals.

Molecular and Structural Consequences of 2 Tfa Nh Dg Integration into Nucleic Acids

Impact on DNA/RNA Helix Conformation and Stability

Studies on the closely related 2'-amino (2'-NH2) modifications have shown that they tend to destabilize nucleic acid duplexes. For instance, RNA helices containing 2'-aminopyrimidines exhibit lower melting temperatures (Tm) compared to those with 2'-fluoro modifications. This destabilization may arise from unfavorable steric interactions or altered hydration patterns in the minor groove. The addition of the larger trifluoroacetyl group to the 2'-amino moiety in 2'-TFA-NH-dG would likely introduce even greater steric hindrance, potentially leading to a more pronounced destabilizing effect on both DNA and RNA helices.

Table 1: Anticipated Effects of 2'-Modifications on Duplex Stability (Tm)

| Modification | General Impact on Tm | Probable Rationale |

|---|---|---|

| 2'-Fluoro | Stabilizing | Electronegativity favors C3'-endo pucker, pre-organizing the backbone for an A-form like duplex. |

| 2'-O-Methyl | Stabilizing | Favors C3'-endo pucker and increases helical rigidity. |

| 2'-Amino | Destabilizing | Potential for steric hindrance and disruption of the minor groove hydration spine. genelink.com |

| 2'-TFA-NH (Predicted) | Highly Destabilizing | Significant steric bulk from the trifluoroacetyl group would likely disrupt local helical parameters. |

Stereochemical Implications of the 2'-TFA-NH Substitution on Deoxyribose Ring Pucker

The conformation of the deoxyribose ring, known as sugar pucker, is a critical determinant of nucleic acid structure. It exists in a dynamic equilibrium between two major conformations: C2'-endo (characteristic of B-form DNA) and C3'-endo (characteristic of A-form RNA). The substituent at the 2'-position plays a key role in influencing this equilibrium.

Electronegative substituents, such as fluorine or a 2'-O-methyl group, tend to favor the C3'-endo conformation due to the gauche effect between the substituent and the O4' of the sugar ring. Conversely, the bulky trifluoroacetamido group in this compound is likely to create significant steric clashes that could favor a particular sugar pucker to minimize these unfavorable interactions. While specific data is unavailable for this compound, it is plausible that the steric demand of the trifluoroacetyl group would dominate the conformational preference, potentially forcing the sugar into a pucker that accommodates the bulky group, which might deviate from the typical C2'-endo or C3'-endo states, thereby distorting the local helical structure.

Perturbations to Base Stacking and Hydrogen Bonding Interactions within Nucleic Acid Structures

The stability of the DNA and RNA double helix is derived from a combination of hydrogen bonding between complementary base pairs and base stacking interactions between adjacent bases. The introduction of a this compound modification is likely to perturb both of these fundamental interactions.

Any significant alteration in the sugar pucker and backbone torsion angles caused by the bulky 2'-substituent will inevitably affect the relative orientation of the base pairs. This can lead to suboptimal base stacking, reducing the favorable van der Waals and hydrophobic interactions that contribute significantly to helical stability. Furthermore, while the modification is on the sugar, the resulting distortion of the sugar-phosphate backbone can indirectly affect the geometry of the Watson-Crick hydrogen bonds, potentially weakening them and further destabilizing the duplex.

Structural Studies of this compound within Oligonucleotides or Model Systems (e.g., via NMR, X-ray Crystallography of Adducts)

To date, there are no publicly accessible Nuclear Magnetic Resonance (NMR) or X-ray crystallography studies that specifically detail the three-dimensional structure of an oligonucleotide containing a this compound residue. Such studies would be invaluable for definitively determining its impact on nucleic acid structure.

NMR spectroscopy would provide detailed insights into the sugar pucker conformation, backbone torsion angles, and any perturbations in the chemical environment of neighboring protons upon incorporation of this compound. nih.govresearchgate.netbruker.comyoutube.com Two-dimensional NMR experiments, such as NOESY and COSY, would be instrumental in elucidating the precise local geometry.

Similarly, X-ray crystallography of a DNA or RNA duplex containing this modification could provide atomic-resolution details of the helical parameters, base pairing, and the orientation of the 2'-trifluoroacetamido group within the minor groove. researchgate.netnih.govnih.govrcsb.org

Computational Modeling of this compound-Containing Nucleic Acid Structures and Dynamics

In the absence of experimental structural data, computational modeling techniques such as molecular dynamics (MD) simulations can offer predictive insights into the structural and dynamic consequences of the this compound modification. nih.gov

MD simulations could be employed to model an oligonucleotide duplex with and without the modification. By simulating the behavior of these molecules in a solvated environment over time, it would be possible to analyze:

Sugar Pucker Preference: The conformational equilibrium of the deoxyribose ring at the modification site.

Helical Parameters: Deviations in parameters such as twist, rise, and slide.

Minor Groove Dimensions: The impact of the bulky substituent on the width and depth of the minor groove.

Hydration Patterns: Disruption or alteration of the ordered water network in the minor groove.

Energetics: Calculation of the free energy changes associated with the modification to predict its effect on duplex stability.

These computational approaches would be essential to generate initial hypotheses about the structural impact of this compound that could guide future experimental studies.

Table 2: Potential Applications of Structural Analysis Techniques for this compound

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Sugar pucker conformation, backbone torsion angles, local geometry in solution. nih.govresearchgate.netbruker.comyoutube.com |

| X-ray Crystallography | Atomic-resolution 3D structure, precise helical parameters, base pairing geometry. researchgate.netnih.govnih.govrcsb.org |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational preferences, energetic contributions to stability. nih.gov |

| UV Thermal Denaturation | Thermodynamic stability (melting temperature, ΔG°, ΔH°, ΔS°). |

| Circular Dichroism (CD) Spectroscopy | Overall helical conformation (A-form, B-form, Z-form). |

Biological Recognition and Processing of 2 Tfa Nh Dg in Model Systems

Recognition by DNA Replication and Transcription Machinery in In Vitro Assays

Modified nucleosides are frequently investigated for their ability to be recognized and incorporated by DNA polymerases during replication, or to interfere with the process. Such studies often involve in vitro assays using purified enzymes and synthetic DNA substrates. nih.govunivr.itnih.govkhanacademy.orgfrontiersin.orgbiorxiv.orgresearchgate.net These investigations aim to elucidate kinetic parameters, such as Michaelis constants (Km) and catalytic rates (kcat), which dictate the efficiency of nucleotide incorporation. Similarly, modified nucleotides can potentially interact with transcription machinery, influencing RNA synthesis.

However, specific in vitro assay data detailing the recognition, incorporation kinetics, or inhibitory effects of 2'-TFA-NH-dG by DNA replication or transcription machinery was not identified in the retrieved literature. While the general principles of how DNA polymerases interact with modified nucleotides are well-documented, direct experimental findings for this compound in these specific contexts are absent from the current search results.

Interaction with Nucleic Acid Repair Enzymes and Pathways in Cellular or Cell-Free Extracts

Cellular DNA repair mechanisms are crucial for maintaining genome integrity by removing and replacing damaged or modified DNA bases and nucleotides. Key pathways include Base Excision Repair (BER) and Nucleotide Excision Repair (NER). BER typically initiates with DNA glycosylases that excise damaged bases, while NER handles more complex, helix-distorting lesions. frontiersin.orgnih.govnih.govnih.govnumberanalytics.comwikipedia.orgresearchgate.netwou.edu

As a modified nucleoside, this compound could potentially serve as a substrate for, or an inhibitor of, enzymes involved in these repair pathways. However, direct experimental studies detailing the interaction of this compound with specific nucleic acid repair enzymes or its processing within cellular or cell-free extracts were not found in the retrieved literature. The general mechanisms of BER and NER are understood, but the specific engagement of this compound by these systems remains uncharacterized based on the available information.

Modulation of Enzymatic Activities by the Presence of this compound in Substrates

The presence of modified nucleotides within DNA substrates can significantly modulate the activity and kinetics of enzymes involved in DNA metabolism, including polymerases and repair enzymes. Such modulation can manifest as altered substrate binding affinities, changes in catalytic rates, or even complete inhibition of enzymatic function. nih.govunivr.itnih.govkhanacademy.orgfrontiersin.orgbiorxiv.orgresearchgate.net For instance, some modified nucleotides can be incorporated with reduced efficiency, while others may act as chain terminators or stall polymerases.

Specific research findings that detail the modulation of enzymatic activities by the presence of this compound within DNA substrates were not identified in the searched literature. Therefore, its precise impact on the kinetics or processivity of DNA polymerases or repair enzymes remains an area without direct published data.

Influence on Ribosome Function or Translation Fidelity (if applicable to RNA contexts)

The compound this compound is a derivative of deoxyguanosine, indicating its primary relevance is to DNA. Information regarding its potential influence on ribosome function or translation fidelity, processes primarily associated with RNA, was not found in the retrieved literature. Searches for interactions with ribosomes, translation fidelity, or RNA incorporation related to this compound yielded no relevant results. d-nb.infonih.govdesy.deamolf.nlnih.govnih.govnih.govharvard.edueuropa.eu Consequently, there is no available data to assess any role of this compound in these RNA-mediated cellular processes.

Investigation of Cellular Responses to this compound in Non-Human Cell Culture Models

This compound is noted for its use in research and development targeting DNA deterioration and restoration processes. biocompare.com Studies involving nucleoside analogues often explore their cellular uptake, their incorporation into cellular DNA, and their subsequent effects on cell viability, proliferation, or genotoxicity, typically using various cell culture models, including non-human systems. bocsci.com

However, specific investigations into the cellular responses of non-human cell culture models to this compound, such as its uptake kinetics, effects on cell viability, or induction of DNA damage responses, were not identified in the searched literature. While its classification suggests potential biological activity, direct experimental data from cell culture studies for this specific compound is lacking.

Data Tables

Due to the absence of specific quantitative research findings for this compound across the investigated biological recognition and processing mechanisms in the retrieved literature, it is not possible to generate data tables with detailed research findings for this compound. The available information primarily pertains to its chemical identity and availability as a research chemical.

Advanced Spectroscopic Techniques for Characterization of this compound and its Adducts

Spectroscopy is fundamental to the structural verification and conformational analysis of this compound. Different techniques offer complementary information regarding the compound's atomic connectivity, molecular weight, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of organic molecules like this compound in solution. jchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about atomic connectivity, conformation, and dynamics.

For a modified nucleoside such as this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.net

¹H NMR: This experiment identifies all the hydrogen atoms in the molecule, providing information on their chemical environment through chemical shifts (δ) and their proximity to other protons via spin-spin coupling constants (J). Key signals would include those from the guanine (B1146940) base (H8), the deoxyribose sugar (H1', H2', etc.), and the amino proton.

¹³C NMR: This provides a signal for each unique carbon atom, helping to build the carbon skeleton of the molecule.

¹⁹F NMR: Given the trifluoroacetyl group, ¹⁹F NMR is particularly useful. It would show a characteristic signal confirming the presence of the -CF₃ group, which is valuable for monitoring reactions and confirming the final product structure. nih.gov

2D Correlation Spectroscopy (COSY): This experiment reveals which protons are coupled to each other, allowing for the mapping of proton networks within the sugar ring and the base. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, which is crucial for determining the conformation around the glycosidic bond (the bond connecting the deoxyribose sugar to the guanine base). For modified guanosine (B1672433) adducts, this helps to establish whether the base adopts a syn or anti conformation, a critical determinant of its biological function. nih.gov

These combined NMR approaches allow for the unambiguous assignment of all proton and carbon signals and the definitive determination of the compound's stereochemistry and preferred conformation in solution. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Assignments for a Modified Deoxyguanosine Adduct. This table presents typical chemical shift ranges for a modified deoxyguanosine analogue in DMSO-d₆, which would be expected for this compound.

| Proton | Typical Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|

| Guanine H8 | 7.8 - 8.2 | Identifies the C8 position on the purine (B94841) ring. |

| Sugar H1' | 6.0 - 6.4 | Confirms the β-anomeric configuration and provides information on glycosidic bond conformation via NOE. |

| Sugar H2' / H2'' | 2.2 - 2.8 | Coupling constants help determine the sugar pucker (C2'-endo vs. C3'-endo). |

| Sugar H3' | 4.3 - 4.6 | Part of the deoxyribose spin system. |

| Sugar H4' | 3.9 - 4.2 | Connects the sugar ring to the exocyclic C5' group. |

| NH (Amide) | 9.5 - 10.5 | Confirms the presence of the TFA-NH group; may show exchange with D₂O. |

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of this compound and for its sensitive detection and quantification in complex biological samples. vanderbilt.edu This technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common approach. diva-portal.org In this method, the compound is first separated from other components in a mixture by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique typically used for nucleosides, which generates a protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.gov

For quantification and confirmation, tandem mass spectrometry (MS/MS) is employed. The molecular ion of this compound is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process yields a characteristic fragmentation pattern that serves as a molecular fingerprint. Common fragmentation pathways for modified nucleosides include:

Neutral loss of the deoxyribose sugar: This results in a fragment ion corresponding to the modified base, N²-(trifluoroacetyl)guanine.

Loss of the trifluoroacetyl group: Cleavage of the amide bond would generate a fragment corresponding to 2'-amino-2'-deoxyguanosine (B150660).

By using techniques like Selected Reaction Monitoring (SRM), where the instrument is set to detect only specific parent-to-fragment ion transitions, extremely high sensitivity and selectivity can be achieved for quantifying this compound in biological matrices like cell lysates or tissue extracts. nih.gov

Table 2: Predicted ESI-MS/MS Transitions for this compound Analysis. This table shows hypothetical mass-to-charge ratios (m/z) for parent and fragment ions used in quantitative analysis.

| Ion Type | Predicted m/z | Description |

|---|---|---|

| Parent Ion [M+H]⁺ | 365.09 | Protonated molecular ion of this compound. |

| Fragment Ion 1 | 249.06 | Corresponds to the N²-(trifluoroacetyl)guanine base following cleavage of the glycosidic bond. |

| Fragment Ion 2 | 152.05 | Corresponds to the protonated guanine base after loss of the sugar and the TFA group. |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For compounds like this compound, the primary chromophore is the purine ring system of the guanine base. Native guanosine typically exhibits a primary absorption maximum (λmax) around 253 nm with a distinct shoulder at approximately 275 nm. researchgate.net

The introduction of the 2'-TFA-NH group on the sugar moiety is not expected to dramatically alter the primary absorption spectrum, as it is electronically isolated from the guanine chromophore. However, subtle shifts in the λmax or changes in the molar absorptivity (extinction coefficient) can occur. UV-Vis spectroscopy is primarily used for:

Quantification: Using the Beer-Lambert law, the concentration of a purified sample of this compound in solution can be determined.

Conformational Analysis: Changes in the local environment, such as solvent polarity, pH, or incorporation into a DNA strand, can lead to shifts in the absorption spectrum (hypochromic or hyperchromic effects), providing indirect evidence of conformational changes or intermolecular interactions. acs.orgnih.gov

Table 3: Comparison of UV Absorption Maxima.

| Compound | Typical λmax (nm) | Secondary Feature (nm) |

|---|---|---|

| 2'-Deoxyguanosine (dG) | ~253 | ~275 (shoulder) |

| This compound (Predicted) | ~254 | ~276 (shoulder) |

Chromatographic Separation Techniques for Purification and Analysis of this compound and its Derivatives (e.g., HPLC, LC-MS).core.ac.ukpeptide.comrsc.orgrsc.orgelementlabsolutions.com

Chromatography is essential for both the purification of synthesized this compound and its analysis in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the predominant technique used. idtdna.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for purifying and analyzing nucleosides.

Stationary Phase: A nonpolar stationary phase, typically silica (B1680970) particles chemically bonded with C18 (octadecyl) alkyl chains, is used.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. The separation is achieved by running a gradient of increasing organic solvent concentration.

Separation Principle: this compound, being a moderately polar molecule, is retained on the C18 column and elutes at a specific retention time determined by its hydrophobicity. The trifluoroacetyl group increases its hydrophobicity compared to the parent 2'-amino-2'-deoxyguanosine.

Additives: Trifluoroacetic acid (TFA) is often added to the mobile phase at low concentrations (e.g., 0.1%) as an ion-pairing agent. It improves peak shape and resolution but can cause ion suppression in mass spectrometry. amazonaws.com Alternative additives like formic acid (FA) or difluoroacetic acid (DFA) are often preferred for LC-MS applications to enhance sensitivity. lcms.cz

The coupling of HPLC with a UV detector allows for quantification, while coupling it to a mass spectrometer (LC-MS) provides both separation and definitive identification based on mass. nih.govnih.govelsevierpure.comresearchgate.net

Table 4: Typical RP-HPLC Parameters for Analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm / ESI-MS |

Computational Chemistry and Molecular Modeling Techniques.researchgate.netidtdna.comnih.gov

Computational modeling provides powerful insights into the properties of this compound at the atomic level, complementing experimental data. nih.govnih.gov These techniques can predict molecular structure, stability, and reactivity without the need for physical synthesis and experimentation.

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to model the electronic structure of molecules with high accuracy. documentsdelivered.com For this compound, QM methods can be applied to:

Geometry Optimization: Calculate the lowest-energy three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles. This can also be used to determine the relative stabilities of different conformers (e.g., syn vs. anti).

Electronic Properties: Determine the distribution of electrons within the molecule by calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals provide information about the molecule's reactivity and its ability to act as an electron donor or acceptor.

Spectroscopic Properties: Predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra (using Time-Dependent DFT, or TD-DFT), which can then be compared with experimental results to validate the structural assignment. nih.gov

Reactivity Prediction: Model the molecule's electrostatic potential surface to identify regions susceptible to electrophilic or nucleophilic attack, offering insights into its potential chemical reactions.

These calculations provide a fundamental understanding of the intrinsic properties of this compound, guiding experimental design and helping to interpret complex spectroscopic data. researchgate.net

Table 5: Properties of this compound Accessible via Quantum Mechanical Calculations.

| Calculated Property | Methodology | Scientific Insight |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G) | Provides precise bond lengths/angles and predicts the most stable 3D structure. |

| Conformational Energy Profile | DFT | Determines the relative stability of *syn vs. anti conformers and sugar pucker. |

| HOMO/LUMO Energies | DFT | Indicates electronic reactivity and potential for charge transfer. |

| Electrostatic Potential Map | DFT | Visualizes electron-rich and electron-poor regions, predicting sites of interaction. |

| Predicted UV-Vis Spectrum | TD-DFT | Calculates electronic transition energies, aiding in the assignment of experimental spectra. |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2'-trifluoroacetylamino-2'-deoxyguanosine | This compound |

| 2'-deoxyguanosine | dG |

| N²-(trifluoroacetyl)guanine | - |

| 2'-amino-2'-deoxyguanosine | - |

| Acetonitrile | - |

| Methanol | - |

| Formic Acid | FA |

| Trifluoroacetic Acid | TFA |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to model the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide invaluable insights into how this adduct alters the local and global conformation of a DNA duplex. By simulating the atomic-level movements, researchers can predict the preferred conformations of the adduct within the DNA helix, including the orientation of the trifluoroacetylamino group in the major or minor groove.

These simulations can reveal changes in key DNA structural parameters such as base pairing, helical twist, roll, and slide at and near the adduct site. Understanding these conformational dynamics is the first step in hypothesizing how the lesion might be recognized by DNA repair enzymes or how it might impede the progress of DNA polymerases.

Table 1: Hypothetical Conformational Parameters of this compound in a DNA Duplex from MD Simulations

| Parameter | Standard B-DNA | DNA with this compound (Predicted) |

| Helical Twist (°) | 36 | 32-38 |

| Base Pair Rise (Å) | 3.4 | 3.2-3.6 |

| Adduct Conformation | - | syn or anti |

| Groove Width (Å) | Major: 11.6, Minor: 6.0 | Altered widths at lesion site |

Note: This table presents hypothetical data to illustrate the type of information that could be obtained from MD simulations, as specific experimental data for this compound is not available.

Docking Studies for Protein-Adduct Interactions

Once the conformational landscape of the this compound adduct is understood through MD simulations, docking studies can be employed to predict how this altered DNA structure interacts with proteins, particularly DNA repair enzymes and polymerases. Docking algorithms predict the preferred orientation of a ligand (in this case, the DNA adduct) when it binds to a receptor (the protein) to form a stable complex.

These studies can identify key amino acid residues that may interact with the adduct, providing hypotheses about the mechanisms of damage recognition. For example, docking could suggest whether a specific repair enzyme can accommodate the bulky trifluoroacetylamino group in its active site and subsequently excise the damaged base. The binding affinity and interaction energies calculated from these studies offer a quantitative measure of the potential for protein-DNA interaction.

In Vitro Biochemical Assays for Functional Characterization (e.g., Polymerase Stop Assays, Enzyme Kinetics)

To experimentally validate the functional consequences of the this compound adduct, a variety of in vitro biochemical assays are essential.

Polymerase Stop Assays: This assay is fundamental for determining whether a DNA lesion can block DNA replication. A DNA template containing a site-specifically placed this compound adduct is used for a primer extension reaction with a DNA polymerase. The reaction products are then analyzed, typically by gel electrophoresis. If the polymerase is stalled by the adduct, a truncated product corresponding to the position of the lesion will be observed. The percentage of polymerase arrest at the adduct site provides a quantitative measure of the lesion's ability to block replication.

Enzyme Kinetics: To delve deeper into how a polymerase interacts with the this compound adduct, steady-state and pre-steady-state kinetic analyses can be performed. These experiments measure the rates of nucleotide incorporation opposite the adduct and at the subsequent position. By determining the kinetic parameters, such as Km (substrate binding affinity) and kcat (turnover rate), one can quantify the efficiency and fidelity of translesion synthesis past the adduct. This data is critical for understanding the mutagenic potential of the lesion.

Table 2: Illustrative Polymerase Bypass Efficiency and Fidelity for this compound

| DNA Polymerase | Bypass Efficiency (%) | Nucleotide Inserted Opposite Adduct |

| Polymerase A (Replicative) | < 5 | C (Correct), A (Mismatch) |

| Polymerase B (Translesion) | 30-50 | A (Predominant Mismatch) |

Note: This table contains illustrative data to show the type of results generated from polymerase kinetic studies, as specific findings for this compound are not publicly available.

Recombinant DNA Technologies for Constructing Site-Specific Adducts in Research Constructs

A prerequisite for the aforementioned in vitro assays is the ability to generate DNA constructs containing the this compound adduct at a precise location. Recombinant DNA technologies, coupled with solid-phase phosphoramidite (B1245037) chemistry, are indispensable for this purpose.

The synthesis begins with a chemically modified phosphoramidite of this compound. This building block is then incorporated into an oligonucleotide during automated solid-phase DNA synthesis. This process allows for the creation of short DNA strands with the adduct at any desired position. These modified oligonucleotides can then be used directly as templates in assays or ligated into larger plasmid vectors using standard molecular biology techniques, such as restriction enzyme digestion and ligation. These plasmid constructs are invaluable for studying the effects of the adduct in more complex biological contexts, including in vivo studies in cellular systems. The purity and correct placement of the adduct in these constructs are rigorously verified using techniques like mass spectrometry and DNA sequencing.

Table of Compounds

Emerging Research Directions and Unexplored Avenues for 2 Tfa Nh Dg Studies

Role in Epigenetic Modulation (if mechanistic evidence in research models)

Currently, there is a lack of direct mechanistic evidence in published research models specifically linking 2'-TFA-NH-dG to epigenetic modulation. Epigenetic modifications, such as DNA methylation and histone alterations, are critical in regulating gene expression without changing the DNA sequence itself. nih.govnih.gov The introduction of a bulky adduct like this compound could theoretically influence the epigenetic landscape.

Future research could investigate whether the presence of this compound in a DNA strand affects the activity of DNA methyltransferases (DNMTs) or the enzymes responsible for histone modifications. For instance, studies could be designed to determine if the adduct sterically hinders the binding of DNMTs, leading to localized hypomethylation. Conversely, it might attract specific chromatin-modifying complexes, altering the histone code in the vicinity of the adduct.

Table 1: Hypothetical Research Model for Investigating this compound's Impact on DNA Methylation

| Research Question | Experimental Approach | Potential Outcome Metric |

| Does this compound alter global DNA methylation? | Whole-genome bisulfite sequencing of cells treated with a this compound precursor. | Percentage of methylated CpG sites compared to control. |

| How does this compound affect local methylation? | Targeted bisulfite sequencing of a specific gene promoter containing a synthetically introduced this compound adduct. | Methylation status of CpG sites flanking the adduct. |

| Does this compound influence DNMT activity? | In vitro enzymatic assays with purified DNMTs and DNA substrates containing this compound. | Kinetic parameters (Km, Vmax) of DNMTs for modified vs. unmodified DNA. |

Potential as a Probe in Nucleic Acid-Protein Interaction Studies

The study of interactions between nucleic acids and proteins is fundamental to understanding most cellular processes. nih.govthermofisher.com Modified nucleotides can serve as valuable probes to investigate these interactions. The unique chemical properties of the trifluoroacetyl group in this compound could be exploited for this purpose.

For example, the fluorine atoms could serve as a nuclear magnetic resonance (NMR) probe for studying the local environment of the adduct within a DNA-protein complex. nih.gov Additionally, oligonucleotides containing this compound could be used in binding assays, such as electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR), to assess how the adduct influences the binding affinity and specificity of DNA-binding proteins like transcription factors or DNA repair enzymes. thermofisher.comnih.gov

Table 2: Potential Applications of this compound as a Probe in Research

| Application Area | Technique | Information Gained |

| DNA Repair Enzyme Specificity | Electrophoretic Mobility Shift Assay (EMSA) | Determine if repair enzymes recognize and bind to DNA containing the this compound adduct. thermofisher.com |

| Transcription Factor Binding | Surface Plasmon Resonance (SPR) | Quantify changes in binding kinetics of a transcription factor to its consensus sequence. |

| Structural Biology of DNA-Protein Complexes | Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) | Probe the local environment and conformational changes of the adduct upon protein binding. |

Development of Novel Analytical Probes for Specific Detection in Research

The development of sensitive and specific analytical methods is crucial for studying the formation and repair of DNA adducts. researcher.life Currently, there are no established analytical probes specifically designed for the detection of this compound. Future research in this area could focus on several promising approaches.

One avenue is the development of monoclonal antibodies that specifically recognize the this compound adduct. These antibodies could be utilized in immunoassays like ELISA or for immunohistochemical staining of tissues. Another approach could involve the design of chemical probes that react specifically with the trifluoroacetyl group, allowing for fluorescent labeling and subsequent detection.

Integration into Synthetic Biology Systems or Modified Oligonucleotide Synthesis for Research Applications

Synthetic biology involves the design and construction of new biological parts, devices, and systems. nih.gov The incorporation of modified nucleotides like this compound into synthetic DNA constructs could open up new research possibilities. For instance, an oligonucleotide containing this adduct could be used to study the fidelity and bypass efficiency of various DNA polymerases.

The chemical synthesis of oligonucleotides containing this compound would be a prerequisite for many of the proposed research directions. Standard phosphoramidite (B1245037) chemistry could potentially be adapted for the incorporation of a this compound phosphoramidite monomer during solid-phase oligonucleotide synthesis. nih.govchemie-brunschwig.chidtdna.com

Table 3: Research Applications Enabled by Synthetic Oligonucleotides Containing this compound

| Research Application | Description |

| DNA Polymerase Fidelity and Bypass Studies | Synthesize a DNA template with a site-specific this compound adduct to study how different DNA polymerases incorporate nucleotides opposite the lesion. |

| DNA Repair Pathway Interrogation | Create DNA substrates containing this compound to investigate which DNA repair pathways are involved in its removal. |

| Probing DNA-Protein Interactions | Generate labeled or unlabeled oligonucleotides with the adduct for use in various binding assays as described in section 7.2. thermofisher.com |

Advanced Computational Methodologies for Predicting Adduct Fate and Impact

Computational modeling provides a powerful tool to complement experimental studies of DNA adducts. nih.gov Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can be employed to predict the structural and energetic consequences of incorporating this compound into a DNA duplex.

These computational approaches could predict how the adduct affects DNA conformation, stability, and flexibility. Furthermore, modeling could provide insights into the interactions of the adducted DNA with proteins, such as DNA polymerases and repair enzymes, helping to rationalize experimental observations and guide the design of future studies. nih.gov

Table 4: Potential Computational Studies of this compound

| Computational Method | Research Question | Predicted Outcome |

| Molecular Dynamics (MD) | How does this compound alter the structure and dynamics of a DNA double helix? | Changes in helical parameters, base pairing stability, and local flexibility around the adduct. |

| Quantum Mechanics (QM) | What are the preferred conformations and electronic properties of the adduct? | Optimized geometries, charge distributions, and reactivity of the this compound moiety. |

| QM/MM (Hybrid) Simulations | How does the adduct interact with the active site of a DNA polymerase? | Energetic barriers for nucleotide incorporation opposite the adduct, providing a rationale for polymerase bypass efficiency. |

Conclusion and Future Outlook in Fundamental Nucleic Acid Research

Synthesis of Key Research Findings

Research into 2'-modified nucleosides has significantly advanced the field of nucleic acid chemistry, providing tools to probe and manipulate DNA and RNA structures and functions. Studies on various 2'-modified deoxyguanosine analogs, such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) modifications, have revealed their impact on oligonucleotide properties. For instance, 2'-OMe modifications generally enhance the thermal stability of DNA duplexes compared to unmodified DNA trilinkbiotech.comresearchgate.net. Conversely, some 2'-amino modifications have been reported to destabilize duplexes trilinkbiotech.com.

The synthesis of 2'-modified nucleosides into phosphoramidite (B1245037) monomers is a critical step for their incorporation into oligonucleotides using automated solid-phase synthesis acs.orgmdpi.com. These modified monomers allow for the large-scale preparation of novel oligonucleotide classes with tailored properties acs.orgnih.gov. Research has also explored the use of 2'-modified nucleosides for site-specific labeling of oligonucleotides, enabling the development of fluorescent probes and other conjugates acs.orgnih.govsoton.ac.uk.

Identification of Knowledge Gaps in Understanding 2'-TFA-NH-dG

Given the limited direct information on "this compound," several knowledge gaps exist concerning its fundamental role and properties in nucleic acid research:

Specific Impact on Nucleic Acid Structure and Stability: The precise thermodynamic and structural effects of a 2'-trifluoroacetylamino modification on DNA and RNA duplexes, triplexes, or G-quadruplexes remain largely uncharacterized. While general trends for 2'-amino groups exist, the influence of the trifluoroacetyl moiety on hydrogen bonding, base stacking, and sugar pucker is unknown.

Synthetic Utility and Reactivity: If "this compound" is an intermediate, a detailed understanding of its synthesis, purification, and reactivity in phosphoramidite chemistry is needed. Specifically, the efficiency and selectivity of deprotection of the trifluoroacetyl group to yield the free amine, and its subsequent functionalization, require thorough investigation.

Interaction with Nucleic Acid Processing Enzymes: The potential impact of this modification on the recognition and activity of enzymes involved in DNA replication, repair, transcription, or translation is unexplored. Understanding these interactions is crucial for assessing its fundamental biological relevance.

Future Directions in Fundamental Research, Excluding Applied or Clinical Prospects

Future research into "this compound" should focus on fundamental aspects of nucleic acid chemistry and biophysics, aiming to elucidate its intrinsic properties and potential utility as a building block or probe.

Comprehensive Synthesis and Characterization: The primary step would involve the efficient and scalable synthesis of "this compound" and its corresponding phosphoramidite. Detailed characterization using NMR, mass spectrometry, and other spectroscopic techniques would be essential to confirm its structure and purity.

Thermodynamic and Structural Studies: Incorporating "this compound" into model oligonucleotide sequences and performing UV melting studies would reveal its impact on duplex thermal stability (Tm). Further biophysical techniques, such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR), could elucidate its effects on DNA/RNA conformation, base stacking, and sugar pucker. Computational modeling (e.g., molecular dynamics) could complement experimental data to provide atomic-level insights.

Exploration of De-protection and Functionalization: Fundamental studies should investigate the conditions required for selective deprotection of the trifluoroacetyl group to generate the 2'-amino-deoxyguanosine derivative. This would pave the way for exploring the chemistry of the free amine, such as its conjugation with fluorescent labels or other functional groups, without immediate consideration for therapeutic applications.

Enzyme Interaction Studies: Investigating the interaction of oligonucleotides containing "this compound" (or its deprotected form) with key enzymes involved in nucleic acid metabolism (e.g., polymerases, nucleases) would provide fundamental insights into its biological compatibility and potential as a substrate or inhibitor at a molecular level.

Comparative Studies with Related Modifications: Comparing the properties of "this compound" with other 2'-modified guanosine (B1672433) analogs, such as 2'-amino-dG, 2'-OMe-dG, or 2'-F-dG, would help establish structure-property relationships and highlight the unique contributions of the trifluoroacetylamino modification.

By addressing these fundamental research questions, the scientific community can build a foundational understanding of "this compound," which may later inform more applied investigations.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 2'-TFA-NH-dG in laboratory settings?

- Methodological Answer : Synthesis typically involves solid-phase oligonucleotide synthesis (SPOS) with trifluoroacetyl (TFA) protection for the amino group. Characterization requires HPLC purification followed by mass spectrometry (MS) and NMR spectroscopy to confirm purity and structural integrity. Researchers should optimize reaction conditions (e.g., coupling efficiency, deprotection time) using controlled experiments and validate results against reference standards .

Q. How does this compound stability vary under different pH and temperature conditions, and what experimental setups are recommended for testing this?

- Methodological Answer : Stability studies should employ accelerated degradation assays under controlled buffers (pH 4–9) and temperatures (4°C–37°C). Use UV-Vis spectroscopy or LC-MS to monitor decomposition products. Include negative controls (e.g., unprotected nucleosides) and triplicate runs to ensure reproducibility. Data should be analyzed using kinetic models (e.g., Arrhenius plots) .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C/¹⁵N-dG) is optimal for specificity and sensitivity. Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 1 nM). Cross-validate with orthogonal techniques like capillary electrophoresis to address matrix interference .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies (e.g., antiviral efficacy vs. cytotoxicity)?

- Methodological Answer : Conduct a systematic review with meta-analysis to identify variables influencing outcomes (e.g., cell lines, assay protocols). Replicate key experiments under standardized conditions (e.g., uniform cell-passage numbers, reagent batches). Use dose-response curves and statistical modeling (e.g., ANCOVA) to isolate confounding factors .

Q. What ethical and technical considerations apply when sharing this compound research data containing sensitive biochemical findings?

- Methodological Answer : Follow GDPR or institutional review board (IRB) guidelines for de-identifying data linked to human subjects. For non-human data, use repositories like Zenodo or ChEMBL with CC-BY licenses. Include raw datasets (e.g., NMR spectra, cytotoxicity IC₅₀ values) and metadata (e.g., instrument parameters) to ensure reproducibility .

Q. How can this compound be integrated into interdisciplinary studies (e.g., combining structural biology and computational modeling)?

- Methodological Answer : Collaborate with computational chemists to perform molecular dynamics (MD) simulations of this compound interactions with target enzymes (e.g., viral polymerases). Validate predictions via X-ray crystallography or cryo-EM. Use version-control tools (e.g., GitLab) for code and data sharing .

Q. What strategies are recommended for designing long-term stability studies of this compound in drug formulation contexts?

- Methodological Answer : Use ICH Q1A(R2) guidelines for stress testing (40°C/75% RH for 6 months). Monitor degradation via forced degradation studies (oxidative, photolytic). Pair with excipient compatibility assays (e.g., DSC/TGA) to identify stabilizers. Analyze data with multivariate statistics (e.g., PCA) .

Q. How can researchers validate the specificity of this compound in enzymatic assays without cross-reactivity?

- Methodological Answer : Employ competitive inhibition assays with wild-type and mutant enzymes (e.g., site-directed mutagenesis). Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. Include negative controls (e.g., scrambled oligonucleotides) and validate with CRISPR knockouts .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.